3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4ClF3N2O2 and its molecular weight is 240.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pesticides
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an important derivative in the synthesis of various pesticides. The compound's fluorine content plays a key role in this process. Its synthesis and applications in pesticide development are discussed in depth (Lu Xin-xin, 2006).
Fungicide Development
This compound is a key component in the structure of fluazinam, a fungicide. Its structural characteristics, including the dihedral angle between pyridine and benzene ring planes, are crucial for its effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
Herbicide Synthesis
It serves as a critical intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron. The overall yield of this synthesis process from nicotinamide, via several chemical reactions, has been optimized (Zuo Hang-dong, 2010).
Chemical Reaction Analysis
The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, a similar compound, involve analyzing the feasibility of side-chain chlorination and fluorination reactions, which are integral to the compound's chemical manipulation (Liu Guang-shen, 2014).
Electrophilic Substitutions
The compound has been used in studies exploring site-selective electrophilic substitutions, which are essential for creating various derivatives for further chemical applications (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
Solubility Analysis
Research on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in different solvent mixtures at various temperatures contributes to understanding its behavior in various chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).
Properties
IUPAC Name |
3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJRXNYDDTTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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